molecular formula C24H30N4O2 B12498983 N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide

N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide

Cat. No.: B12498983
M. Wt: 406.5 g/mol
InChI Key: HMBZDJVBWRSMGS-UHFFFAOYSA-N
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Description

(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is a complex organic compound with the molecular formula C24H30N4O2 This compound features a central 1,2-diphenylethane backbone with two pyrrolidine-2-carboxamide groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) typically involves the following steps:

    Formation of the 1,2-Diphenylethane Backbone: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with ethylene in the presence of a catalyst such as aluminum chloride.

    Attachment of Pyrrolidine-2-carboxamide Groups: The pyrrolidine-2-carboxamide groups are introduced through a series of amide bond formation reactions. This involves the reaction of pyrrolidine-2-carboxylic acid with the 1,2-diphenylethane backbone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain proteases, leading to the suppression of tumor growth or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-((1S,2S)-1,2-diphenyl-2-((S)-pyrrolidine-2-carboxamido)ethyl)pyrrolidine-2-carboxamide
  • 1-Pyrrolidinecarboxylic acid, 2,2’-[[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis(iminocarbonyl)]bis-, 1,1’-bis(1,1-dimethylethyl) ester

Uniqueness

(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is unique due to its specific stereochemistry and the presence of two pyrrolidine-2-carboxamide groups. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1,2-diphenyl-2-(pyrrolidine-2-carbonylamino)ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H30N4O2/c29-23(19-13-7-15-25-19)27-21(17-9-3-1-4-10-17)22(18-11-5-2-6-12-18)28-24(30)20-14-8-16-26-20/h1-6,9-12,19-22,25-26H,7-8,13-16H2,(H,27,29)(H,28,30)

InChI Key

HMBZDJVBWRSMGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4CCCN4

Origin of Product

United States

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